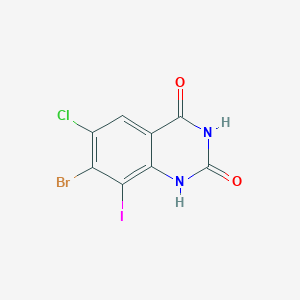
2-(1-Ethylpiperazin-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethylpiperazin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C8H18N2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpiperazin-2-yl)ethan-1-ol typically involves the reaction of 1-ethylpiperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The general reaction scheme is as follows:
Starting Materials: 1-ethylpiperazine and ethylene oxide.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, at a temperature range of 50-70°C.
Procedure: Ethylene oxide is added dropwise to a solution of 1-ethylpiperazine in the solvent, and the mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by distillation or recrystallization to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Ethylpiperazin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Applications De Recherche Scientifique
2-(1-Ethylpiperazin-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Ethylpiperazin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-(1-Ethylpiperazin-2-yl)ethan-1-ol can be compared with other piperazine derivatives, such as:
1-(2-Hydroxyethyl)piperazine: Similar structure but lacks the ethyl group on the piperazine ring.
1-(2-Aminoethyl)piperazine: Contains an amino group instead of a hydroxyl group.
1-(2-Methoxyethyl)piperazine: Contains a methoxy group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
61155-10-0 |
|---|---|
Formule moléculaire |
C8H18N2O |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
2-(1-ethylpiperazin-2-yl)ethanol |
InChI |
InChI=1S/C8H18N2O/c1-2-10-5-4-9-7-8(10)3-6-11/h8-9,11H,2-7H2,1H3 |
Clé InChI |
VEBLBIOGDJTQTQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCNCC1CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


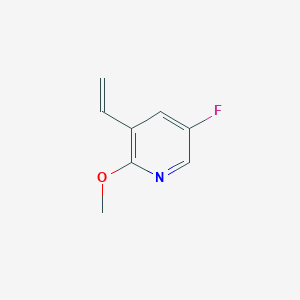
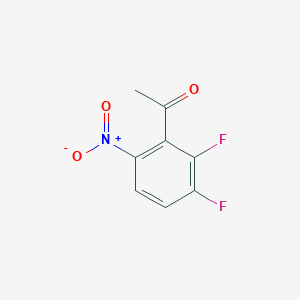
![2-(Difluoro(phenoxy)methyl)benzo[d]thiazole](/img/structure/B13930120.png)
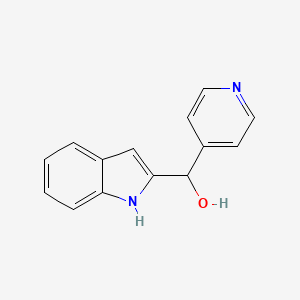


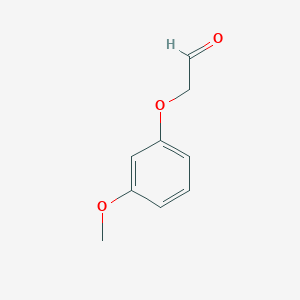
![3-Bromo-4-(cyclopropylmethyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B13930136.png)
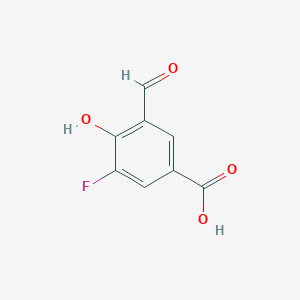
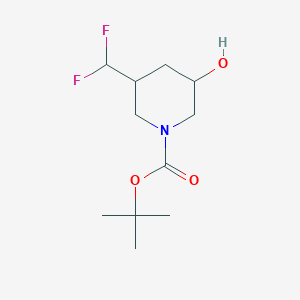
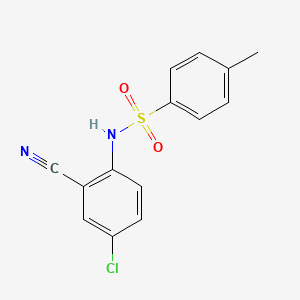
![1(2H)-Pyridinecarboxylic acid, 4-[5-(1,1-dimethylethoxy)-1H-pyrrolo[3,2-b]pyridin-3-yl]-3,6-dihydro-, 1,1-dimethylethyl ester](/img/structure/B13930156.png)
![2-[(E)-2-(4-methylphenyl)ethenyl]aniline](/img/structure/B13930158.png)
